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Clinical Response Data Summary

The table below summarizes the efficacy data from the Phase 2 ESCAPE trial, which evaluated Amuvatinib
in combination with platinum-etoposide (EP) chemotherapy for platinum-refractory Small Cell Lung Cancer
(SCLC). For context, the performance of standard care (topotecan) in a similar patient population is included

based on a referenced historical response rate [1] [2].

Metric Amuvatinib + EP (Phase 2 ESCAPE Standard Care (Topotecan,
Trial) Historical Control)
Patient Platinum-refractory SCLC [1] [2] Platinum-refractory SCLC [1]
Population
Objective 8.7% (2 of 23 patients; centrally confirmed)  6.4% [1]
Response Rate [1]
(ORR)
Disease Control 21.7% (5 of 23 patients; PR + SD) [1] Information not specified in sources
Rate (DCR)
Key Findings Did not meet primary efficacy endpoint; The only FDA-approved
potential signal of efficacy in subset of chemotherapy for second-line SCLC
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Metric Amuvatinib + EP (Phase 2 ESCAPE Standard Care (Topotecan,
Trial) Historical Control)
patients with high c-Kit expression (H- at the time of the trial, with limited
score 2100) [1]. activity [1].

> Note on Development Status: Astex Pharmaceuticals discontinued the development of Amuvatinib in
2012 after it failed to meet the pre-specified response rate endpoint in the Phase II ESCAPE trial [3]. The

data presented here is for research and historical comparison purposes.

Detailed Experimental Protocol: ESCAPE Trial

For professionals seeking to understand the context of the data, here are the key methodological details from

the Phase 2 study [1] [2].

e Study Design: Open-label, multi-center, Phase 2 trial using a Simon 2-stage design. Enroliment
was stopped after the first stage because the primary endpoint was not met [1] [2].

e Patient Population: Adults with extensive-stage or limited-stage SCLC who had disease progression
during or within 90 days of completing first-line platinum-etoposide (EP) chemotherapy. The number
of prior anticancer regimens ranged from one to three [1].

¢ Intervention: Patients received their prior EP chemotherapy regimen plus oral Amuvatinib at 300
mg, three times daily, in 21-day cycles. A three-day Amuvatinib "run-in" period was implemented
before EP in Cycle 1 [1].

¢ Primary Endpoint: Objective Response Rate (ORR), assessed per RECIST 1.1 criteria, requiring
>3 centrally confirmed responses in the first 21 evaluable patients [1].

o Key Biomarker Analysis: Tumor samples were retrospectively analyzed for c-Kit protein
expression using an H-score method. An H-score of 2100 was considered high. This was exploratory
to identify a potential responsive subgroup [1].

Mechanism of Action & Experimental Workflow

Amuvatinib (MP-470) is a multi-targeted tyrosine kinase inhibitor. Its mechanism and the logical flow of

the ESCAPE trial are summarized in the diagrams below.
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Diagram 1: The dual mechanism of action of Amuvatinib. It inhibits mutant tyrosine kinases (c-KIT,
PDGFRaq, c-MET) to block proliferative signals, while simultaneously suppressing RAD51 to inhibit DNA
repair, creating synergy with chemotherapy [1] [4].
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Diagram 2: The workflow and key design elements of the Phase 2 ESCAPE trial, which used a Simon 2-

stage design and was terminated after the first stage due to lack of efficacy [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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